molecular formula C8H6FNO4 B2678417 3-Fluoro-2-methyl-6-nitrobenzoic acid CAS No. 146948-51-8

3-Fluoro-2-methyl-6-nitrobenzoic acid

Cat. No.: B2678417
CAS No.: 146948-51-8
M. Wt: 199.137
InChI Key: UTLXATOUZVZCDS-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-nitrobenzoic acid: is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the third position, a methyl group at the second position, and a nitro group at the sixth position on the benzene ring. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Scientific Research Applications

3-Fluoro-2-methyl-6-nitrobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: It is employed in the production of certain agrochemicals.

    Material Science: It is used in the development of new materials with specific properties

Mechanism of Action

The exact mechanism of action of 2-Methyl-3-fluoro-6-nitrobenzoic acid would depend on its application. As an intermediate in pharmaceutical synthesis, its mechanism of action would be determined by the final drug molecule it is used to produce .

Safety and Hazards

2-Methyl-3-fluoro-6-nitrobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-methyl-6-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps :

    Nitration of o-methylphenol: The starting material, o-methylphenol, undergoes nitration to selectively produce 2-methyl-6-nitrophenol.

    Hydroxyl Chlorination: The 2-methyl-6-nitrophenol is then subjected to hydroxyl chlorination to form 2-chloro-3-nitrotoluene.

    Fluorination: The 2-chloro-3-nitrotoluene is fluorinated to yield 2-fluoro-3-nitrotoluene.

    Oxidation: Finally, the methyl group in 2-fluoro-3-nitrotoluene is oxidized to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Nucleophilic Substitution: Sodium methoxide in methanol.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Fluoro-3-nitrobenzoic acid
  • 3-Fluoro-4-nitrobenzoic acid
  • 2-Methyl-3-nitrobenzoic acid

Comparison: 3-Fluoro-2-methyl-6-nitrobenzoic acid is unique due to the specific positions of its substituents, which influence its reactivity and applications. For instance, the presence of the fluorine atom at the third position and the nitro group at the sixth position makes it distinct from other nitrobenzoic acid derivatives .

Properties

IUPAC Name

3-fluoro-2-methyl-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXATOUZVZCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146948-51-8
Record name 3-fluoro-2-methyl-6-nitrobenzoic acid
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